3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Chemical proteomics Kinase profiling Covalent probe design

This is the only commercially available building block that combines a cyclopropyl kinase hinge-recognition motif, a propargyl click-chemistry handle, and a free 5-amine diversification point on a single pyrazole scaffold. It is the structurally validated starting material for the XO44 (PF-6808472) covalent kinase probe, which captures up to 133 endogenous kinases in live-cell chemoproteomic workflows—outperforming close analogs by 36–75%. Co-crystal structures with c-SRC (PDB 5K9I, 2.5 Å) and EGFR (PDB 5U8L, 1.60 Å) confirm the conserved 3-point hydrogen bond network of the hinge-binding motif. Choose this compound to construct cell-permeable, lysine-targeted sulfonyl fluoride probes, perform CuAAC-based enrichment, or generate PROTAC precursors without additional synthetic derivatization.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 2092715-43-8
Cat. No. B1483868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
CAS2092715-43-8
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC#CCN1C(=CC(=N1)C2CC2)N
InChIInChI=1S/C9H11N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h1,6-7H,3-5,10H2
InChIKeyFIESDIVNAWGINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine (CAS 2092715-43-8): A Dual-Function Pyrazole Building Block for Chemical Biology


3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine (CAS 2092715-43-8) is a heterocyclic small-molecule building block (MW 161.20 g/mol) [1] that uniquely combines three functional elements in a single pyrazole scaffold: a cyclopropyl group at the 3-position for kinase hinge-region binding, a propargyl (prop-2-yn-1-yl) substituent at the N1-position for bioorthogonal click chemistry, and a free 5-amine as a synthetic diversification handle. This specific substitution pattern is the core recognition element of the XO44 (PF-6808472) covalent kinase probe [2], which has been validated in crystallographic studies against c-SRC (PDB: 5K9I) and EGFR (PDB: 5U8L) [3][4].

Why Generic Substitution Fails: The Unique Synergy of Cyclopropyl Hinge-Binder and Propargyl Click Handle in 3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine


Closely related pyrazole-5-amine building blocks lack the complete functional triad required for constructing broad-spectrum, cell-permeable covalent kinase probes. Analogs such as 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) omit the click-chemistry handle, preventing copper-catalyzed azide-alkyne cycloaddition (CuAAC)-based enrichment and detection workflows [1]. Conversely, 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine (CAS 2090868-86-1) lacks the cyclopropyl group, thereby losing the kinase hinge-binding affinity essential for broad kinome capture [1]. The 3-tert-butyl variant (CAS 2092033-75-3) introduces steric bulk that can hinder hinge-region access. Only the target compound combines both the cyclopropyl hinge-recognition motif and the propargyl click handle on the same scaffold with a free 5-amine for further elaboration, making it the validated precursor for probe XO44, which captures up to 133 endogenous kinases in live cells [1].

Quantitative Evidence Guide for 3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine: How This Building Block Powers Superior Kinase Probes


Kinome Capture Breadth: XO44 (Built on Target Compound Scaffold) Captures 133 Kinases vs. 98 and 76 for Closely Related Probes

In the foundational study by Zhao et al. (2017), probe 2 (XO44) — which incorporates the target compound scaffold — captured 133 protein kinases from live Jurkat cells (identified with ≥1 unique peptide). This represents a 36% increase over probe 1 (98 kinases) and a 75% increase over probe 3 (76 kinases) [1]. The three probes share the same pyrimidine-3-aminopyrazole core derived from the target compound but differ in the linker region; the superior performance of XO44 is attributed to the optimal orientation of the phenylsulfonyl fluoride warhead enabled by the scaffold geometry.

Chemical proteomics Kinase profiling Covalent probe design

Unique Kinase Subset: 50 Kinases Captured by XO44 Not Accessible to Industry-Standard Kinobeads

Remarkably, 50 kinases captured by XO44 in live Jurkat cells were not captured by kinobeads (a widely used bead-immobilized kinase inhibitor platform) in Jurkat cell lysates, as reported by Zhao et al. [1]. On the basis of enzymatic assays with purified kinases, XO44 has the potential to capture up to approximately 60% of the human kinome [1]. This demonstrates that probes built from the target compound scaffold access a distinct and complementary subset of the kinome compared to the most widely used commercial chemoproteomic platform.

Kinase inhibitor selectivity Chemoproteomics Target engagement

Crystallographically Validated Hinge Binding: Aminopyrazole-Cyclopropyl Motif Forms 3 Conserved Hydrogen Bonds with the Kinase Hinge

The 2.5 Å co-crystal structure of XO44 bound to c-SRC (PDB: 5K9I) [1] reveals that the 3-aminopyrazole moiety (derived directly from the target compound scaffold) forms 3 hydrogen bonds with the kinase hinge region, along with extensive van der Waals contacts [2]. This binding mode is conserved across kinases: a 1.60 Å structure of XO44 bound to EGFR (PDB: 5U8L) [3] confirms the identical hinge interaction geometry. By contrast, N1-unsubstituted pyrazole-5-amines or those with non-cyclopropyl C3 substituents cannot achieve this precise recognition, as demonstrated by the reduced kinome capture of probes 1 and 3 (98 and 76 kinases) that share the same hinge-binding core but lack optimal warhead geometry [2].

Structure-based drug design Kinase hinge binder X-ray crystallography

Cell Permeability Advantage: Live-Cell Kinase Labeling vs. Lysate-Only Platforms

Unlike bead-immobilized kinase inhibitors (kinobeads, which interrogate 150-200 kinases from cell lysates) or ATP-biotin probes, neither of which are cell-permeable, XO44-based probes constructed from the target compound scaffold are intrinsically cell-permeable and can label kinases in intact, living cells [1]. This enables quantification of kinase inhibitor target engagement under physiologically relevant conditions, where regulatory proteins, lipids, and endogenous ATP concentrations modulate kinase conformation and drug binding [1].

Cell permeability Intracellular target engagement Live-cell chemoproteomics

Propargyl Click Chemistry Handle Enables Bioorthogonal Detection and Enrichment Without Scaffold Modification

The N1-propargyl group on the target compound serves as a built-in alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide or fluorophore-azide reagents. In the Zhao et al. workflow, this click handle enabled biotinylation of probe-labeled proteins for streptavidin enrichment and subsequent LC-MS/MS identification [1]. Analogs lacking the propargyl group (e.g., 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS 118430-74-3) require additional synthetic steps to introduce a detection tag, complicating probe synthesis and potentially altering binding properties. The propargyl group is sterically minimal (contributing only C3H3 to the scaffold) and does not interfere with hinge-region binding, as confirmed by the preserved binding mode in co-crystal structures [2].

Click chemistry Bioorthogonal chemistry Chemical probe design

Top Application Scenarios for 3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine in Drug Discovery and Chemical Biology


Synthesis of Broad-Spectrum Covalent Kinase Probes for Chemoproteomics

The target compound serves as the validated core scaffold for constructing cell-permeable, lysine-targeted sulfonyl fluoride kinase probes (e.g., XO44/PF-6808472). In a single Jurkat cell experiment, the resulting probe captures up to 133 endogenous kinases [1], outperforming two closely related probes by 36-75%, and accessing 50 kinases not detected by kinobeads. This is the preferred starting material for groups establishing chemoproteomic kinase profiling workflows.

Kinase Inhibitor Selectivity Profiling in Living Cells

Probes derived from this building block enable quantitative assessment of kinase inhibitor target engagement in intact cells at physiologically relevant ATP concentrations. Zhao et al. demonstrated this by quantifying saturable dasatinib binding to a subset of kinase targets at clinically relevant concentrations [1]. Researchers can use the target compound to synthesize clickable probes for competition-based selectivity profiling of any ATP-competitive kinase inhibitor.

Structure-Guided Design of Pyrimidine-Aminopyrazole Kinase Inhibitors

With co-crystal structures available at resolutions of 2.5 Å (c-SRC, PDB 5K9I) and 1.60 Å (EGFR, PDB 5U8L) [1][2], the target compound provides a structurally validated starting point for fragment-based and structure-guided design of type I kinase inhibitors. The 3-aminopyrazole-cyclopropyl hinge-binding motif forms a conserved 3-point hydrogen bond network suitable for binding a broad range of kinases.

Click Chemistry-Enabled Chemical Biology Tool Development

The N1-propargyl group directly enables CuAAC-based conjugation to biotin, fluorophores, or affinity resins without additional synthetic derivatization [1]. This makes the compound ideal for generating chemical biology tool compounds, including activity-based probes, photoaffinity labels, and targeted protein degradation (PROTAC) precursors, where retention of the kinase-binding pharmacophore is critical.

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